3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate . The reaction is carried out in the presence of acetic acid and piperidine acetate, leading to the formation of the desired pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like triethylsilane and trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and carboxylic acid groups, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of certain enzymes . This interaction inhibits the activity of the target enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the cyano and carboxylic acid groups.
3-Cyano-1H-pyrrolo[2,3-b]pyridine: This compound is similar but does not have the carboxylic acid group.
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound has a similar structure but with different substitution patterns.
Uniqueness: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H5N3O2 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-4-11-8-6(5)1-2-7(12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) |
InChI Key |
WVFXLKPWLHAQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)C(=O)O |
Origin of Product |
United States |
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